molecular formula C11H11N3O2S B2703466 ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate CAS No. 232596-43-9

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate

Cat. No.: B2703466
CAS No.: 232596-43-9
M. Wt: 249.29
InChI Key: OJLOWWJZAOEGDR-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate is a high-quality chemical building block central to medicinal chemistry research, particularly in the development of novel pyridine-thiazole hybrid molecules with demonstrated biological activity . This compound features a versatile scaffold that is a subject of interest in early-stage drug discovery efforts. Researchers value this and related 2-aminothiazole derivatives for their potential application as antileishmanial and antimycobacterial agents, following hits in large-scale compound screenings . A significant body of research is focused on the antitumor properties of this chemical class. Pyridine-thiazole hybrids have shown promising, selective cytotoxic action against a panel of human tumor cell lines, including leukemia (HL-60), colon carcinoma, breast carcinoma, and lung carcinoma . Some derivatives exhibit high antiproliferative activity with IC50 values in the sub-micromolar range (e.g., 0.57 µM in HL-60 cells) while showing significantly lower toxicity in pseudo-normal cell lines (IC50 >50 µM), suggesting a potential for a favorable therapeutic index . The mechanism of action for these bioactive hybrids may be related to inducing genetic instability in tumor cells. Studies suggest their cytotoxic activity can be reduced by pre-incubation with a PARP1 inhibitor, and they have shown an ability to affect DNA nativity and alter nucleus morphology . The synthesis of this compound and its analogs is typically achieved via reliable methods such as the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thiourea derivative . This compound is intended for research applications only. It is not intended for diagnostic or therapeutic uses, whether in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-16-10(15)8-7-17-11(13-8)14-9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOWWJZAOEGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Table 1: Synthesis Conditions

Reagent Condition Yield
EDCIRoom temperatureHigh
DCCSlightly elevated tempModerate

Biological Activities

The compound has been investigated for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Research has shown that derivatives of ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating strong potency compared to non-cancerous cell lines . The mechanism of action involves inducing apoptosis and disrupting mitochondrial membrane potential in cancer cells .

Table 2: Cytotoxicity Data

Cell Line IC50 (µM) Selectivity
HL-600.57High
MCF-75.0Moderate
NCI-H460<1.0High

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. In vitro studies indicate that it possesses notable antibacterial properties, potentially serving as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives in preclinical settings:

Study on Antitumor Activity

A systematic investigation into novel pyridine-thiazole hybrids demonstrated significant antiproliferative effects across multiple tumor types, including breast and lung cancers. The study highlighted the ability of these compounds to induce mitotic catastrophe and apoptosis in treated cells .

Study on Antimicrobial Effects

Research conducted on various derivatives showed promising results against resistant strains of bacteria, suggesting that modifications to the thiazole structure could enhance antimicrobial activity .

Mechanism of Action

The mechanism of action of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Key Observations :

  • Pyridin-2-ylamino vs.
  • Synthetic Utility : The target compound and its pyridyl-substituted analogues (e.g., ) serve as intermediates in multi-step syntheses of macrocyclic antibiotics like thiostrepton . In contrast, the Boc-protected analogue () is tailored for controlled amine coupling in peptide synthesis.

Physicochemical and Structural Properties

Molecular weight and substituent bulk influence solubility and bioavailability:

Compound Molecular Weight (g/mol) Notable Features
Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate* ~305 (estimated) Moderate polarity due to pyridine and ester groups
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate 315.5 High steric bulk from Boc group; lower solubility
Derivative 5a () ~427 (estimated) Increased hydrophobicity from isoindolin-2-yl group

*Calculated based on similar structures.

Key Insight : The target compound’s balance of aromatic and polar groups may offer intermediate solubility, advantageous for further functionalization.

Biological Activity

Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial , anticancer , anti-inflammatory , and antioxidant properties, among others . The structural features of thiazoles contribute significantly to their pharmacological profiles.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This interaction underlies its potential as an antimicrobial agent.

Biochemical Pathways

The compound influences several biochemical pathways, leading to various cellular responses. For instance, it may induce apoptosis in cancer cells through mitochondrial membrane depolarization, a key factor in programmed cell death . Additionally, it can modulate the activity of certain signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Bacillus subtilis and Aspergillus niger, showcasing its potential as an antibacterial and antifungal agent .

Microbial StrainActivity Level
Bacillus subtilisSignificant
Aspergillus nigerModerate
Escherichia coliLow

Anticancer Properties

The anticancer activity of this compound has been evaluated in several studies. For example, compounds derived from this compound exhibited IC50 values as low as 0.57 µM against HL-60 human promyelocytic leukemia cells, indicating potent cytotoxic effects . The selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

Cell LineIC50 Value (µM)
HL-60 (Leukemia)0.57
Normal Human Cells>50

Case Studies

  • Cytotoxicity in Cancer Cells : A study demonstrated that preincubation with Fluzaparib reduced the cytotoxic effects of thiazole derivatives on tumor cells, indicating a potential mechanism involving DNA repair pathways .
  • Morphological Changes : Treatment with thiazole derivatives induced significant morphological changes in treated cancer cells, such as multinucleated giant cells and nuclear fragmentation, which are indicative of mitotic catastrophe and apoptosis .

Conclusion and Future Directions

This compound shows promise as a multi-functional compound with significant antimicrobial and anticancer activities. Its mechanisms of action involve complex interactions with biological targets that warrant further investigation. Future research should focus on optimizing its structure for enhanced efficacy and exploring its therapeutic potential in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling pyridin-2-amine derivatives with thiazole precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate) can be synthesized via nucleophilic substitution in anhydrous methanol with trimethylsilyl cyanide and diethyl carbonate . Subsequent deprotection and functionalization steps yield the target compound. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical, as seen in similar thiazole syntheses where yields improved from 65% to 70% using column chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For example, the thiazole proton in ethyl 2-amino-thiazole-4-carboxylate appears at δ 7.78 ppm, while the ethyl group resonates as a quartet at δ 4.08 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+1]+ calculated 343.0642, observed 343.0642 for a related thiazole derivative) .
  • Elemental Analysis : Confirms purity (e.g., C: 38.59% calculated vs. 38.56% observed) .

Q. What are the primary research applications of this compound in drug discovery?

  • Methodology : It serves as a scaffold for developing small-molecule modulators. For instance, its analog ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) is a potent OCT3/4 inducer, validated via luciferase reporter assays and stem cell differentiation studies . Such applications require structure-activity relationship (SAR) analysis, where modifications to the pyridine or thiazole ring alter biological activity.

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s 3D structure?

  • Methodology : Single-crystal X-ray diffraction, refined using SHELXL, determines bond lengths, angles, and stereochemistry. SHELX’s robustness in handling twinned or high-resolution data is critical for accurate refinement . For example, the thiazole ring’s planarity and substituent orientation in related compounds were confirmed via SHELX-refined structures .

Q. What mechanistic insights explain its biological activity (e.g., OCT3/4 induction)?

  • Methodology : Mechanistic studies involve:

  • Cellular Assays : Dose-dependent OCT3/4 protein upregulation (e.g., Western blotting).
  • Molecular Docking : Predicting interactions with transcription factors (e.g., SOX2 or NANOG binding pockets) .
  • Kinetic Studies : Monitoring activation pathways using inhibitors/agonists to identify key signaling nodes.

Q. How can researchers resolve contradictions in synthetic protocols across literature?

  • Methodology :

  • Comparative Analysis : Evaluate yields and purity from different routes (e.g., tert-butyl vs. direct coupling methods ).
  • Scale-Up Validation : Test reproducibility under controlled conditions (e.g., inert atmosphere, optimized catalysts).
  • Computational Chemistry : Use tools like AI-driven synthesis planners to predict feasible pathways and side reactions .

Q. What strategies optimize SAR for enhanced target selectivity?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at pyridine or thiazole positions.
  • Pharmacokinetic Profiling : Assess logP, solubility (e.g., ≥28.3 mg/mL in DMSO for O4I2 ), and metabolic stability.
  • In Silico Screening : QSAR models prioritize derivatives with predicted high affinity and low toxicity.

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